

A Technical Guide to the Crystal Structure of Calcium Iodide Hydrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium iodide hydrate*

Cat. No.: *B7799291*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of various **calcium iodide hydrates**. The information presented is compiled from crystallographic studies and is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and pharmaceutical development.

Introduction

Calcium iodide (CaI_2) is an ionic compound that readily forms hydrates upon crystallization from aqueous solutions. The inclusion of water molecules into the crystal lattice significantly influences the compound's physical and chemical properties. Understanding the precise arrangement of atoms in these hydrated forms is crucial for applications where control over solubility, stability, and hygroscopicity is paramount. This guide details the crystallographic parameters of several known **calcium iodide hydrates**, the experimental methods used for their characterization, and a generalized workflow for crystal structure determination.

Crystal Structure Data of Calcium Iodide Hydrates

The following tables summarize the key crystallographic data for anhydrous calcium iodide and its known hydrates. The data has been compiled from peer-reviewed scientific literature.

Table 1: Crystallographic Data for Anhydrous Calcium Iodide (CaI₂) and its Hydrates

Compound	Form	Cystal System	Spatial Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
Anhydrous											
Calcium	Cal ₂ a	Trigonal	P-3m1	4.53	4.53	7.21	90	90	120	1	[1]
Iodide											
Calcium											
Iodide	Cal ₂ ·8H ₂ O	Monoclinic	P2 ₁ /c	6.8431(4)	13.567(3)	12.593(3)	90	99.80(3)	90	4	
Octahydrate											
Calcium											
Iodide	Cal ₂ ·7H ₂ O	Monoclinic	P2 ₁ /c	8.239(2)	15.659(4)	12.006(3)	90	109.52(3)	90	4	
Heptahydrate											
Calcium											
Iodide											
Hexa-and-a-half-hydrate	Cal ₂ ·6.5H ₂ O	Monoclinic	C2/c	16.755(5)	8.162(8)	17.878(5)	90	107.76(3)	90	8	[2]
half-hydrate											

Calci

um

Iodid

 CaI_2

Mon

 $\text{P}2_1/\text{c}$

6.82

7.84

9.63

71(1)

90

110.

47(1)

90

2

[3]

Tetra

 O

Octahydrate

 c

5(9)

6(2)

5)

2)

hydr
ate

Note on $\text{CaI}_2 \cdot 4\text{H}_2\text{O}$: The detailed atomic coordinates for calcium iodide tetrahydrate are not publicly available in the searched crystallographic databases. The provided lattice parameters and space group are from the original determination by Thiele and Putzas (1984).[3]

Table 2: Atomic Coordinates for Calcium Iodide Octahydrate ($\text{CaI}_2 \cdot 8\text{H}_2\text{O}$)

Atom	Wyckoff	x	y	z	Occupancy
Ca1	4e	0.2318(4)	0.5000(2)	0.1837(2)	1
I1	4e	0.2541(2)	0.1788(1)	0.0434(1)	1
I2	4e	0.2520(2)	0.8236(1)	0.3204(1)	1
O1	4e	0.021(2)	0.4497(8)	0.2982(9)	1
O2	4e	0.446(2)	0.5516(8)	0.3289(9)	1
O3	4e	0.428(2)	0.3601(8)	0.169(1)	1
O4	4e	0.038(2)	0.6384(8)	0.198(1)	1
O5	4e	-0.011(2)	0.1085(9)	0.279(1)	1
O6	4e	0.518(2)	0.8893(9)	0.088(1)	1
O7	4e	0.004(2)	0.887(1)	0.088(1)	1
O8	4e	0.511(2)	0.1119(9)	0.280(1)	1

Data from Hennings, Schmidt, and Voigt (2014).

Table 3: Atomic Coordinates for Calcium Iodide Heptahydrate ($\text{CaI}_2 \cdot 7\text{H}_2\text{O}$)

Atom	Wyckoff	x	y	z	Occupancy
Ca1	4e	0.1929(2)	0.2241(1)	0.1287(1)	1
I1	4e	0.2838(1)	0.0039(1)	0.4048(1)	1
I2	4e	0.2173(1)	0.4851(1)	0.3524(1)	1
O1	4e	0.427(1)	0.2081(5)	0.0631(7)	1
O2	4e	-0.041(1)	0.2396(5)	0.1944(7)	1
O3	4e	0.339(1)	0.3619(5)	0.1818(7)	1
O4	4e	0.043(1)	0.0862(5)	0.1070(7)	1
O5	4e	0.320(1)	0.1691(5)	0.3220(7)	1
O6	4e	-0.004(1)	0.3015(5)	-0.0538(7)	1
O7	4e	0.007(1)	0.5843(5)	0.1130(7)	1

Data from Hennings, Schmidt, and Voigt (2014).

Table 4: Atomic Coordinates for Calcium Iodide Hexa-and-a-half-hydrate ($\text{CaI}_2 \cdot 6.5\text{H}_2\text{O}$)

Atom	Wyckoff	x	y	z	Occupancy
Ca1	8f	0.5878(1)	0.2646(2)	0.1942(1)	1
I1	8f	0.3259(1)	0.0000	0.0881(1)	1
I2	8f	0.8491(1)	0.0000	0.3023(1)	1
O1	8f	0.5471(6)	0.048(1)	0.1105(5)	1
O2	8f	0.6279(6)	0.482(1)	0.1194(5)	1
O3	8f	0.7320(6)	0.221(1)	0.2023(5)	1
O4	8f	0.4491(6)	0.297(1)	0.1919(5)	1
O5	8f	0.5907(6)	0.211(1)	0.3297(5)	1
O6	8f	0.6300(6)	0.039(1)	0.2612(5)	1
O7	4e	0.5000	0.518(2)	0.2500	0.5

Data from Thiele and Putzas (1984).[\[2\]](#)

Experimental Protocols

The crystallographic data presented in this guide were primarily determined using single-crystal X-ray diffraction (SCXRD). The following is a detailed description of the typical methodologies employed in such studies.

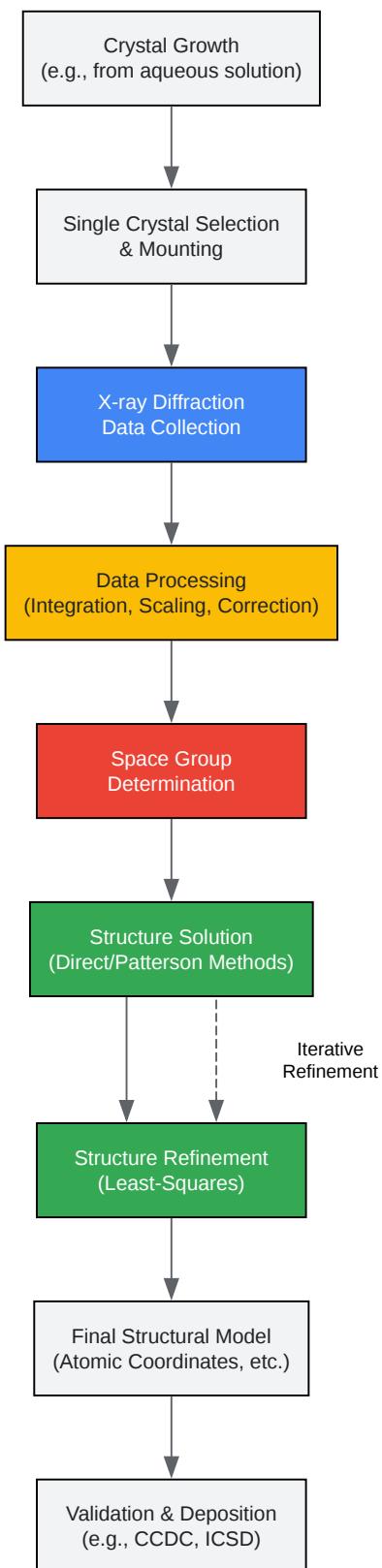
Crystal Growth

Single crystals of **calcium iodide hydrates** are typically grown from saturated aqueous solutions of calcium iodide. The specific hydrate form that crystallizes is dependent on the temperature of crystallization. For instance, crystals of $\text{CaI}_2 \cdot 8\text{H}_2\text{O}$, $\text{CaI}_2 \cdot 7\text{H}_2\text{O}$, and $\text{CaI}_2 \cdot 6.5\text{H}_2\text{O}$ can be obtained by slow evaporation or cooling of aqueous solutions at and below room temperature.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

- **Crystal Mounting:** A suitable single crystal of the hydrate is selected and mounted on a goniometer head. To prevent dehydration or deliquescence, crystals are often coated in an

inert oil (e.g., perfluoropolyether oil) and flash-cooled in a stream of cold nitrogen gas.


- **Diffractometer:** Data is collected on a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS area detector. The X-ray source is usually a sealed tube or a microfocus source generating Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation.
- **Data Collection Strategy:** A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., φ and ω scans). The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.
- **Data Processing:** The collected diffraction images are processed to integrate the intensities of the Bragg reflections. This process includes background subtraction, Lorentz-polarization correction, and absorption correction (often performed empirically based on multi-scan data). The output is a list of reflection indices (h, k, l) and their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

- **Space Group Determination:** The crystal system and space group are determined from the symmetry of the diffraction pattern and the systematic absences of reflections.
- **Structure Solution:** The initial crystal structure is solved using direct methods or Patterson methods, which provide the positions of the heavier atoms (in this case, Ca and I).
- **Structure Refinement:** The structural model is then refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors to minimize the difference between the observed and calculated structure factors. The positions of hydrogen atoms of the water molecules are often located from difference Fourier maps and refined with appropriate restraints.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a hydrated salt using single-crystal X-ray diffraction.

[Click to download full resolution via product page](#)

Caption: Workflow for Crystal Structure Determination by SCXRD.

Conclusion

This technical guide has summarized the available crystallographic data for anhydrous calcium iodide and its tetrahydrate, hexa-and-a-half-hydrate, heptahydrate, and octahydrate forms. The detailed experimental protocols for crystal growth and structure determination via single-crystal X-ray diffraction have also been outlined. The provided data and methodologies serve as a valuable resource for researchers working with calcium iodide and other hydrated inorganic salts, enabling a deeper understanding of their solid-state properties. Further research may focus on obtaining the detailed atomic coordinates for the tetrahydrate form and exploring the existence of other stable hydrates under different conditions of temperature and pressure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structures of the hydrates $\text{CaI}_2 \times 6.5\text{H}_2\text{O}$ and $\text{CaI}_2 \times 4\text{H}_2\text{O}$ [inis.iaea.org]
- 2. Inorganic Crystal Structure Database | re3data.org [re3data.org]
- 3. ICSD - Inorganic Crystal Structure Database - Maastricht University Library [library.maastrichtuniversity.nl]
- To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of Calcium Iodide Hydrates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7799291#crystal-structure-of-calcium-iodide-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com